2-Tert-butyl-9,10-diphenylanthracene

描述

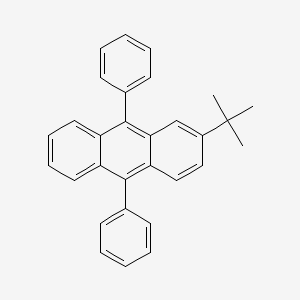

2-Tert-butyl-9,10-diphenylanthracene is a useful research compound. Its molecular formula is C30H26 and its molecular weight is 386.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-tert-butyl-9,10-diphenylanthracene, and how do they ensure structural fidelity?

The compound is synthesized via palladium-catalyzed C–N bond formation between brominated intermediates (e.g., 2-tert-butyl-9,10-bis(bromoaryl)anthracene) and diarylamines. Critical steps include the use of high-purity catalysts (e.g., Pd(PPh₃)₄) and controlled reaction temperatures to avoid side reactions. Post-synthetic purification via column chromatography and recrystallization ensures product purity . Comparative studies with non-alkylated analogs highlight the importance of tert-butyl groups in steric stabilization .

Q. How is the quantum yield (QY) of this compound experimentally determined?

QY is measured using 9,10-diphenylanthracene (DPA, QY = 0.88) as a reference standard. Solutions of the compound and DPA are prepared in solvents like ethanol or water, with absorbance kept below 0.10 to minimize inner-filter effects. Emission spectra are integrated at matched excitation wavelengths, and QY is calculated via the ratio of slopes from fluorescence intensity vs. absorbance plots .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.4 ppm).

- Mass spectrometry (EI/ESI-MS) for molecular ion validation.

- X-ray crystallography to resolve steric effects of the tert-butyl group on anthracene planarity .

- Thermogravimetric analysis (TGA) to assess thermal stability (Td > 450°C) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the electrochemical behavior of 9,10-diphenylanthracene derivatives?

The tert-butyl group induces steric hindrance, reducing π-π stacking and altering redox potentials. Cyclic voltammetry in aprotic solvents (e.g., DMF) reveals a one-electron reduction wave (E₁/₂ ≈ -2.1 V vs. SCE), with stabilization of the radical anion due to electron-donating effects. Comparative studies with non-alkylated DPA show shifted reduction potentials, correlating with molecular orbital calculations .

Q. What role does this compound play in OLED device architecture, and how is performance optimized?

In OLEDs, the compound functions as a blue-emitting layer with dual roles: hole transport and emission. Device optimization involves:

- Layer engineering : Combining with TPBI (electron-transport layer) and NPB (hole-transport layer) to balance charge injection.

- Thermal annealing to enhance glass transition temperature (Tg > 130°C) and film morphology.

- Doping concentration tuning (1–5 wt%) to mitigate aggregation-induced quenching .

Q. How do radiation-induced degradation mechanisms affect this compound in high-energy environments?

Under γ-irradiation, the anthracene core undergoes radical formation at the 9,10-positions, leading to crosslinking or chain scission. Stability is improved by copolymerization with styrene derivatives, which dissipate energy via fluorescent monomers. FTIR and ESR spectroscopy track C–H bond cleavage and radical intermediates .

Q. What contradictions exist in reported photophysical data for this compound, and how can they be resolved?

Discrepancies in QY values (e.g., 0.65–0.85) arise from solvent polarity differences and aggregation effects. Standardizing measurements in degassed toluene (low polarity) and using integrating spheres to account for reabsorption/emission artifacts can reconcile data .

Q. How can this compound be engineered into nanostructures for optoelectronic applications?

Surfactant-assisted self-assembly in mixed solvents (e.g., water/THF) yields single-crystal nanoribbons or nanorods. Morphology control is achieved by tuning solubility: higher THF ratios favor 1D growth. Quantum mechanical calculations validate intermolecular interactions via phenyl group overlap, enhancing charge transport in nanodevices .

Q. Key Research Challenges

- Synthetic Scalability : Palladium-catalyzed methods require costly catalysts; alternative routes (e.g., Suzuki coupling) are under exploration.

- Environmental Stability : Degradation under UV/oxygen necessitates encapsulation (e.g., silica/PEG matrices) for device longevity .

- Theoretical Modeling : DFT studies needed to predict substituent effects on charge-transfer pathways .

属性

CAS 编号 |

596803-33-7 |

|---|---|

分子式 |

C30H26 |

分子量 |

386.5 g/mol |

IUPAC 名称 |

2-tert-butyl-9,10-diphenylanthracene |

InChI |

InChI=1S/C30H26/c1-30(2,3)23-18-19-26-27(20-23)29(22-14-8-5-9-15-22)25-17-11-10-16-24(25)28(26)21-12-6-4-7-13-21/h4-20H,1-3H3 |

InChI 键 |

VVJKFZOOFYHKRU-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。